(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid

Enzyme Inhibition Urease Natural Product Pharmacology

(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (CAS 893642-98-3), also known as psilalic acid or (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoic acid, is a naturally occurring hydroxycinnamic acid derivative with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol. It is characterized by a trans-configured propenoic acid side chain attached to a 3-formyl-4-hydroxyphenyl ring system.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 893642-98-3
Cat. No. B3164674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid
CAS893642-98-3
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)C=O)O
InChIInChI=1S/C10H8O4/c11-6-8-5-7(1-3-9(8)12)2-4-10(13)14/h1-6,12H,(H,13,14)/b4-2+
InChIKeyOIRQJQBTHILALM-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid (CAS 893642-98-3): Baseline Identity and Procurement Profile


(2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (CAS 893642-98-3), also known as psilalic acid or (E)-3-(3-formyl-4-hydroxyphenyl)-2-propenoic acid, is a naturally occurring hydroxycinnamic acid derivative with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is characterized by a trans-configured propenoic acid side chain attached to a 3-formyl-4-hydroxyphenyl ring system [1]. This compound has been isolated as a phytochemical constituent from the stem bark of Stereospermum acuminatissimum [2]. Its structural features—a phenolic hydroxyl group, a reactive formyl moiety, and an α,β-unsaturated carboxylic acid—position it as a versatile scaffold within the broader class of hydroxycinnamic acids.

Why Generic Hydroxycinnamic Acid Substitution Fails: The Unique Formyl Moiety of CAS 893642-98-3


Substituting (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid with a more common hydroxycinnamic acid analog (e.g., ferulic acid, p-coumaric acid, or caffeic acid) without rigorous justification introduces significant scientific risk. The presence of the 3-formyl substituent fundamentally alters the compound's physicochemical and biological profile. While many hydroxycinnamic acids exhibit antioxidant activity via phenolic hydrogen donation, the electron-withdrawing formyl group in the target compound is expected to modify both the redox potential of the phenolic ring and the reactivity of the conjugated double bond . Computational and experimental studies on related 3-substituted 4-hydroxycinnamic acids demonstrate that even minor substituent changes (e.g., -OCH3 vs. -H vs. -NO2) produce marked differences in radical-scavenging kinetics and enzyme inhibition profiles [1]. Consequently, generic in-class substitution without empirical, head-to-head validation risks compromising assay reproducibility, misinterpreting structure-activity relationships, and invalidating downstream synthetic or biological outcomes.

Quantitative Evidence Guide: Verifiable Differentiation of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid (CAS 893642-98-3)


Enzymatic Profiling: Urease Inhibition vs. Closely Related Hydroxycinnamic Analogs

In a comprehensive screening of 21 phytochemicals isolated from Stereospermum acuminatissimum, (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid (reported as psilalic acid) was evaluated for urease inhibitory activity alongside structurally related hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and methyl caffeate [1]. While the study identified atranorin as the most potent inhibitor (IC50 = 18.2 ± 0.03 μM), psilalic acid's inclusion in the screening panel provides a direct comparator context against other cinnamic acid derivatives. The presence of the 3-formyl group distinguishes psilalic acid from its non-formylated analogs, and its evaluation in the same assay system establishes a baseline for future quantitative structure-activity relationship (QSAR) studies.

Enzyme Inhibition Urease Natural Product Pharmacology

Analytical Purity Benchmarks: Vendor-Supplied QC Data for Reproducible Research

Procurement from reputable vendors is accompanied by batch-specific analytical documentation that is not uniformly available for all hydroxycinnamic acid analogs. Bidepharm provides this compound with a standard purity of 95% and offers supporting analytical data including NMR, HPLC, and GC reports upon request . In contrast, many generic sources of common analogs like ferulic acid (CAS 1135-24-6) or p-coumaric acid (CAS 501-98-4) often supply material without detailed, batch-specific spectral characterization. The availability of certified purity and analytical documentation for CAS 893642-98-3 directly reduces experimental variability in quantitative assays and ensures reproducibility in synthetic chemistry applications.

Analytical Chemistry Quality Control Procurement Specifications

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Its Implications for Membrane Permeability

The topological polar surface area (TPSA) of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid is calculated to be 74.60 Ų [1]. This value is significantly higher than that of its non-formylated analog, p-coumaric acid (TPSA = 57.53 Ų) and its methoxylated analog, ferulic acid (TPSA = 66.76 Ų), due to the additional polar carbonyl group of the formyl substituent. TPSA is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration; a value below 140 Ų is generally associated with good oral bioavailability, but higher TPSA values correlate with reduced passive membrane permeability [2]. This measurable difference indicates that the target compound will exhibit distinct pharmacokinetic behavior compared to its commonly used analogs, making it a valuable tool for probing the role of polarity in cellular uptake and tissue distribution studies.

Physicochemical Properties Drug-likeness Computational ADME

Targeted Application Scenarios for (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic Acid (CAS 893642-98-3) Based on Differentiated Evidence


Enzyme Inhibition Studies: Probing Urease and Related Metalloenzymes

Leveraging its established inclusion in comparative urease inhibition screening panels [1], this compound serves as a valuable reference standard for enzymologists investigating structure-activity relationships among hydroxycinnamic acid derivatives. Its unique 3-formyl substitution pattern allows researchers to systematically explore the impact of electron-withdrawing groups on enzyme active-site interactions, particularly in studies of Helicobacter pylori urease and other therapeutically relevant metalloenzymes. The availability of batch-specific analytical documentation ensures that observed inhibitory effects can be confidently attributed to the compound rather than impurities.

Analytical Method Development and Validation as a High-Purity Reference Standard

The commercial availability of (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid with certified purity (95%+) and accompanying NMR, HPLC, and GC data positions it as an ideal reference standard for analytical chemistry laboratories. It can be employed in the development and validation of chromatographic methods for the quantification of hydroxycinnamic acids in complex matrices (e.g., plant extracts, biological fluids, or pharmaceutical formulations). Its distinct retention characteristics and spectral properties, derived from the formyl group, facilitate its use as an internal standard or system suitability marker in HPLC and LC-MS assays.

Computational Chemistry and Pharmacophore Modeling: A Polar Probe for ADME Prediction

The significantly higher topological polar surface area (TPSA) of this compound (74.60 Ų) compared to common analogs like p-coumaric acid (57.53 Ų) makes it an excellent experimental and computational probe for studying the relationship between molecular polarity and membrane permeability [2]. Researchers in drug discovery and chemical biology can utilize this compound to validate in silico ADME models, calibrate permeability assays (e.g., PAMPA or Caco-2), and investigate the impact of polar surface area on cellular uptake and biodistribution, without resorting to complex synthetic modifications.

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